4-Chloro-2-methylthiophenol

Vue d'ensemble

Description

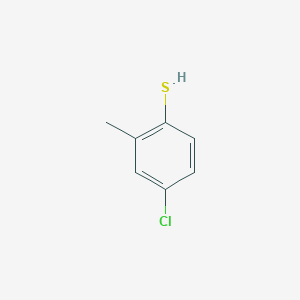

4-Chloro-2-methylthiophenol is an organosulfur compound with the molecular formula C7H7ClS. It is characterized by a thiophenol group substituted with a chlorine atom at the fourth position and a methyl group at the second position. This compound is known for its applications in various fields, including organic synthesis and proteomics research .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

4-Chloro-2-methylthiophenol can be synthesized through several methods. One common synthetic route involves the reaction of dimethyl disulfide with 4-chlorophenol. The reaction typically requires the presence of a base and is conducted under controlled temperature conditions . Another method involves the use of aluminium as a catalyst, with the reaction carried out at temperatures ranging from 130°C to 150°C .

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques are common practices to achieve efficient production.

Analyse Des Réactions Chimiques

Types of Reactions

4-Chloro-2-methylthiophenol undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form sulfoxides and sulfones.

Reduction: Reduction reactions can convert it to the corresponding thiol.

Substitution: It can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

Reduction: Reducing agents such as lithium aluminium hydride are used.

Substitution: Nucleophiles like amines and thiols are commonly employed in substitution reactions.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Thiol derivatives.

Substitution: Various substituted thiophenols depending on the nucleophile used.

Applications De Recherche Scientifique

Chemical Synthesis

4-Chloro-2-methylthiophenol serves as an important building block in organic synthesis. Its chlorinated and thiol functionalities allow for the development of more complex molecules used in various chemical reactions.

- Intermediate for Synthesis : It is utilized as an intermediate in the production of herbicides and pesticides. Specifically, it plays a role in synthesizing phenoxy herbicides like MCPA (4-chloro-2-methylphenoxyacetic acid), which is widely used in agriculture to control broadleaf weeds .

- Reactivity : The presence of both chlorine and thiol groups makes it a versatile reagent for nucleophilic substitution reactions and electrophilic aromatic substitutions, facilitating the creation of derivatives with enhanced biological activities .

Pharmaceutical Applications

The compound has been investigated for its potential therapeutic properties, particularly in antimicrobial research.

- Antimicrobial Activity : Recent studies suggest that derivatives of this compound exhibit significant antimicrobial properties against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus). These derivatives can enhance the effectiveness of existing antibiotics and prevent biofilm formation, which is crucial in treating chronic infections .

- Toxicological Studies : Research has shown that while this compound has beneficial applications, it also possesses toxicological properties that necessitate careful handling. Studies indicate that high concentrations can affect cellular respiration and may lead to adverse effects on liver function .

Environmental Science

In environmental chemistry, this compound is studied for its behavior and effects within ecosystems.

- Biodegradability : The compound has been assessed for its biodegradability and potential environmental impact. It is considered to have low bioaccumulation potential but is toxic to aquatic organisms, highlighting the need for monitoring its use in agricultural practices .

- Analytical Methods : Advanced analytical techniques are employed to monitor the presence of this compound in environmental samples. Techniques such as solid-phase extraction and gas chromatography are commonly used to quantify this compound in soil and water samples .

Case Study 1: Agricultural Impact

A study conducted on the application of MCPA revealed that residues of this compound can persist in soil, affecting non-target plant species. This research emphasizes the importance of understanding the environmental fate of such compounds to mitigate their ecological impact.

Case Study 2: Antimicrobial Research

A clinical study demonstrated that formulations containing chlorinated phenols, including derivatives of this compound, significantly inhibited biofilm formation by MRSA strains. This finding supports further investigation into these compounds as potential alternatives or adjuncts to traditional antibiotics .

Mécanisme D'action

The mechanism of action of 4-chloro-2-methylthiophenol involves its interaction with various molecular targets. In biological systems, it can modify proteins through thiol-disulfide exchange reactions, affecting protein function and signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparaison Avec Des Composés Similaires

Similar Compounds

4-Chlorothiophenol: Similar structure but lacks the methyl group at the second position.

2-Methylthiophenol: Similar structure but lacks the chlorine atom at the fourth position.

4-Chloro-2-methylphenol: Similar structure but lacks the thiol group.

Uniqueness

4-Chloro-2-methylthiophenol is unique due to the presence of both chlorine and methyl substituents on the thiophenol ring. This combination of substituents imparts distinct chemical reactivity and properties, making it valuable for specific synthetic and research applications .

Activité Biologique

4-Chloro-2-methylthiophenol, also known as 4-chloro-2-methylbenzenethiol, is a chemical compound that has garnered attention due to its potential biological activities, particularly in toxicology and pharmacology. This article provides a comprehensive overview of the biological activity of this compound, including its toxicity, mutagenicity, and potential therapeutic effects based on available research findings.

- Chemical Formula : C7H7ClS

- Molecular Weight : 162.64 g/mol

- CAS Number : 1570-64-5

Acute Toxicity

This compound exhibits significant acute toxicity. Studies have demonstrated that exposure can lead to various adverse effects, including respiratory distress and skin irritation. The compound is classified under acute toxicity categories T; R23/24/25, indicating it is harmful if inhaled, in contact with skin, or ingested .

Chronic Toxicity

Chronic exposure studies on rodents have indicated a dose-dependent relationship between the compound and adverse health effects. For instance, in long-term studies involving mice, high doses resulted in a notable increase in tumor incidence, particularly in the spleen and liver . The lowest observed adverse effect level (LOAEL) was identified at 800 mg/kg for liver toxicity and decreased hemoglobin concentration .

Mutagenicity and Carcinogenicity

Research indicates that this compound does not exhibit mutagenic effects when tested in bacterial models. However, chronic exposure has been linked to an increased risk of urinary bladder cancer among workers in industries utilizing this compound .

Case Study: Occupational Exposure

A study focusing on workers exposed to this compound revealed a higher-than-average incidence of urinary bladder tumors. The relative risk was significantly elevated among those handling the chemical regularly . This highlights the need for stringent safety measures in occupational settings.

The biological activity of this compound is primarily attributed to its ability to form reactive metabolites that can bind to DNA and proteins, leading to cellular damage. In vitro studies have shown that it induces cytochrome P450 enzymes involved in xenobiotic metabolism, suggesting a complex interaction with metabolic pathways .

Summary of Research Findings

Propriétés

IUPAC Name |

4-chloro-2-methylbenzenethiol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7ClS/c1-5-4-6(8)2-3-7(5)9/h2-4,9H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YIUPEFSJLWXHJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)Cl)S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7ClS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50938041 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

17178-01-7 | |

| Record name | 4-Chloro-2-methylbenzene-1-thiol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50938041 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.